4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one

HIV-1 Reverse Transcriptase NNRTI

HIV-1 RT inhibitor programs often lack well-characterized N4-acylated tQNX building blocks with quantitative SAR data. This compound provides: • 32% RT inhibition at 100 µM, 15% at 10 µM - quantitative baseline for N4-substituent SAR. • Chloroacetyl warhead for covalent target engagement via nucleophilic displacement - feature absent in non-halogenated analogs. • 95% purity, multi-gram availability; 95% synthetic yield ensures cost-effective scale-up.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 436088-67-4
Cat. No. B1598456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one
CAS436088-67-4
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC=C2N1C(=O)CCl
InChIInChI=1S/C10H9ClN2O2/c11-5-10(15)13-6-9(14)12-7-3-1-2-4-8(7)13/h1-4H,5-6H2,(H,12,14)
InChIKeyRNGJPXOEWSLROI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloroacetyl-tQNX: Compound Overview


4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one (CAS 436088-67-4) is a synthetic N4-acylated 1,2,3,4-tetrahydroquinoxalin-2-one (tQNX) derivative bearing a chloroacetyl warhead at the 4-position of the heterocyclic scaffold [1]. This compound was specifically synthesized and evaluated as part of a 25-member quinoxaline library targeting HIV-1 reverse transcriptase (RT), where it was designated Compound 5 and demonstrated measurable RT inhibitory activity at 100 µM and 10 µM concentrations [1]. The chloroacetyl moiety introduces a reactive electrophilic handle (alkyl chloride) that differentiates it from non-halogenated 4-acyl analogs, enabling downstream nucleophilic substitution chemistry for lead optimization and probe development .

Why Chloroacetyl-tQNX Cannot Be Replaced


In the Fabian et al. (2020) structure-activity relationship (SAR) study, the identity of the N4-acyl substituent on the tetrahydroquinoxalin-2-one scaffold was a critical determinant of HIV-1 RT inhibitory potency [1]. Replacing the chloroacetyl group with an isobutyl carbamate (Compound 3) yielded a 3.1-fold improvement in RT inhibition at 100 µM (99% vs. 32% inhibition), while substitution with acetyl or propionyl groups produced compounds with distinct activity profiles that cannot be extrapolated from the chloroacetyl derivative alone [1]. The chloroacetyl moiety further provides a unique synthetic handle for covalent target engagement or further derivatization—a feature absent in non-halogenated acyl analogs such as 4-acetyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 120589-86-8) or 4-benzoyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 4937-75-1) . Therefore, generic substitution of the N4-acyl group without experimental validation risks obliterating or unpredictably altering biological activity.

Quantitative Comparative Evidence


HIV-1 RT Inhibition vs. Compound 3 & Nevirapine

In a standardized in vitro RT inhibition assay, 4-(Chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 5) exhibited 32% inhibition of wild-type HIV-1 RT at 100 µM and 15% inhibition at 10 µM [1]. This activity was markedly lower than the most potent analog in the series, Compound 3 (bearing an isobutyl carbamate at N4), which achieved 99% inhibition at 100 µM and 56% at 10 µM, with a calculated IC50 of 0.63 µM (95% CI: 0.53–0.76 µM)—comparable to the clinical NNRTI nevirapine (NVP; IC50 = 0.13 µM, 95% CI: 0.09–0.17 µM) [1]. The 3.1-fold difference in inhibition at 100 µM between Compound 5 and Compound 3 demonstrates that the chloroacetyl substituent confers measurable but suboptimal RT inhibitory potency relative to optimized N4-substituents, positioning Compound 5 as a useful tool compound for understanding SAR rather than a lead candidate [1].

HIV-1 Reverse Transcriptase NNRTI

In Silico Docking and pIC50 vs. Quinoxaline Analogs

Prior to synthesis, 4-(Chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 5) was evaluated in silico using a validated 3D-QSAR model and molecular docking against HIV-1 RT [1]. The compound was assigned a predicted pIC50 within the active range (4.93–8.65) alongside 24 other quinoxaline derivatives [1]. Comparative docking scores (∆Gdock) across the compound library enabled ranking of predicted RT binding affinity, with Compound 5 serving as a representative chloroacetyl-substituted data point that helped define the relationship between N4-acyl electronic properties and predicted inhibitory activity [1]. The concordance between predicted and experimental activity for Compound 5 and its analogs contributed to validating the virtual screening protocol that identified Compound 3 as the most potent RT inhibitor in the series [1].

Computational Chemistry 3D-QSAR Molecular Docking

Synthetic Yield vs. Alternative N4-Acyl Derivatives

4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is prepared via a robust one-step N-acylation of 1,2,3,4-tetrahydroquinoxalin-2-one (tQNX1) with chloroacetyl chloride in ethyl acetate using triethylamine as base, achieving a reported yield of 95% without requiring further chromatographic purification . This high-yielding, operationally simple protocol contrasts with the synthesis of certain other N4-acyl analogs in the Fabian et al. series, where sterically demanding or acid-sensitive acyl groups required modified conditions [1]. The commercial availability of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one from multiple vendors (Bidepharm, AKSci, Matrix Scientific, MolCore) at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) further reduces synthetic burden for procurement-focused laboratories .

Synthetic Chemistry Process Chemistry Building Block

LogP and PSA vs. Non-Halogenated Analogs

The computed octanol-water partition coefficient (LogP) of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one is 1.41, with a polar surface area (PSA) of 49.41 Ų . By comparison, the non-halogenated 4-acetyl analog (4-acetyl-3,4-dihydroquinoxalin-2(1H)-one, CAS 120589-86-8) has a lower molecular weight (190.19 vs. 224.64 g/mol) and lacks the chlorine atom, resulting in a lower LogP and different hydrogen-bonding capacity due to the absence of the C-Cl dipole . The 4-benzoyl analog (CAS 4937-75-1, MW 252.27) has a substantially higher LogP owing to the aromatic benzoyl group, while the gem-dimethyl chloroacetyl analog (CAS 727717-71-7, MW 252.7) exhibits increased lipophilicity and steric bulk at the 3-position . These physicochemical differences directly impact solubility, membrane permeability, and protein binding—parameters critical for interpreting differential biological activity across the analog series .

Physicochemical Properties Drug-likeness LogP

Class-Level Antibacterial Activity Comparison

Within the broader 3,4-dihydroquinoxalin-2(1H)-one class, chloroacetyl-substituted derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria in standard zone-of-inhibition assays [1]. In the study by Bonuga et al. (2013), compound 5a (4-unsubstituted quinoxalinone analog) exhibited inhibition zones of 15–20 mm against S. aureus, S. pyogenes, E. coli, and P. aeruginosa, while halogenated derivatives (5i, 5j bearing fluorine) showed equipotent or superior activity [1]. The chloroacetyl modification introduces an electrophilic center capable of covalent modification of bacterial enzyme targets, a mechanistic feature that distinguishes it from purely non-covalent 4-acyl derivatives . It must be noted that specific MIC or zone-of-inhibition data for CAS 436088-67-4 against individual bacterial strains have not been reported as a discrete entity in the peer-reviewed literature; the antibacterial evidence is therefore class-level inference derived from structurally analogous chloroacetyl-quinoxalinones [1].

Antibacterial Quinoxalinone Structure-Activity Relationship

Application Scenarios


SAR Probe for HIV-1 RT Quinoxaline Library

Use 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one as a defined SAR data point when designing focused libraries of N4-acylated tetrahydroquinoxalin-2-ones targeting HIV-1 RT. The compound's experimentally determined RT inhibition values (32% at 100 µM, 15% at 10 µM) [1] provide a quantitative baseline for assessing the contribution of alternative N4-substituents. Pair with Compound 3 (IC50 = 0.63 µM) and nevirapine (IC50 = 0.13 µM) as internal assay controls to calibrate inter-experimental variability in RT inhibition assays [1].

Covalent Inhibitor with Chloroacetyl Warhead

The chloroacetyl group of CAS 436088-67-4 serves as a mild electrophilic warhead capable of forming covalent adducts with cysteine, serine, or lysine residues in target proteins [1]. This compound can be employed as a starting scaffold for structure-based covalent inhibitor design, where the chlorine atom is displaced by protein nucleophiles. Contrast with non-halogenated 4-acetyl or 4-benzoyl analogs (CAS 120589-86-8 and 4937-75-1, respectively), which lack this covalent engagement capability . The 95% synthetic yield and high commercial purity (≥95%) facilitate rapid procurement for covalent fragment screening campaigns .

Synthetic Intermediate for Derivatization

Leverage the alkyl chloride functionality of 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one as a reactive handle for generating diverse compound libraries through nucleophilic substitution with amines, thiols, alkoxides, or azides [1]. The well-established single-step synthesis (95% yield) makes this compound a cost-effective starting material for medicinal chemistry groups requiring multi-gram quantities of the core scaffold. Commercial availability from Bidepharm, AKSci, Matrix Scientific, and MolCore with batch QC (NMR, HPLC, GC) ensures reproducible starting material quality across independent laboratories .

Computational Benchmark for Docking and QSAR

Use the combined in silico (predicted pIC50, ∆Gdock) and in vitro (RT inhibition percentages) data for Compound 5 [1] as a validation benchmark when developing or refining computational models for quinoxaline-based NNRTI prediction. The compound occupies an intermediate activity range within the Fabian et al. library, making it particularly valuable for assessing model discrimination between moderate-activity and high-activity analogs. Cross-reference with the physicochemical properties (LogP 1.41, PSA 49.41 Ų) to ensure computational models accurately capture lipophilicity-dependent SAR trends.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Chloro-acetyl)-3,4-dihydro-1H-quinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.